molecular formula C10H15F3N2O3 B12453286 ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B12453286
M. Wt: 268.23 g/mol
InChI Key: VUGDXOWQBISQRE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound with a complex structure. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also includes a trifluoromethyl group, a hydroxy group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The hydroxy group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
  • Ethyl 5-hydroxy-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Uniqueness

Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group increases the compound’s ability to form hydrogen bonds, influencing its biological activity.

Properties

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.23 g/mol

IUPAC Name

ethyl 5-hydroxy-3-propan-2-yl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C10H15F3N2O3/c1-4-18-8(16)15-9(17,10(11,12)13)5-7(14-15)6(2)3/h6,17H,4-5H2,1-3H3

InChI Key

VUGDXOWQBISQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C(C)C)(C(F)(F)F)O

Origin of Product

United States

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